molecular formula C24H22FN3O4S B2840513 N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-15-8

N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2840513
CAS RN: 899755-15-8
M. Wt: 467.52
InChI Key: MIUNUBPTBQKYTJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Conformation

Research has shown that compounds with complex chemical structures, such as N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, exhibit a folded conformation about the methylene C atom. This configuration facilitates intramolecular hydrogen bonding, stabilizing the folded conformation and potentially influencing biological activity (Subasri et al., 2016). Similar observations were reported for related compounds, highlighting the significance of molecular geometry in the biological efficacy and interaction of these molecules (Subasri et al., 2017).

Quantum Chemical Insight

A study on a novel antiviral active molecule closely related to the given compound provided detailed quantum chemical insights, including the analysis of molecular structure, natural bond orbital calculations, and vibrational assignments. This research has significant implications for understanding the antiviral potency against SARS-CoV-2, emphasizing the compound's potential as a COVID-19 therapeutic agent (Mary et al., 2020).

Antitumor Applications

The design and synthesis of sulfonamide derivatives, incorporating elements such as fluorouracil and nitrogen mustard, demonstrate the potential of N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and related molecules in developing potent antitumor agents with low toxicity. These compounds have shown high antitumor activity and low toxicity in preclinical models, offering a promising avenue for cancer therapy development (Huang et al., 2001).

Drug Design and Molecular Docking

Another aspect of the research involves the use of molecular docking techniques to explore the antiviral properties of compounds structurally related to N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. This approach allows for the prediction of how these molecules might interact with viral proteins, offering insights into potential mechanisms of action against viruses such as SARS-CoV-2 (Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c25-16-9-7-15(8-10-16)12-26-20(29)14-33-24-27-21-18-5-1-2-6-19(18)32-22(21)23(30)28(24)13-17-4-3-11-31-17/h1-2,5-10,17H,3-4,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNUBPTBQKYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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